molecular formula C6H12OS B1599590 2,2-dimethylbutanethioic S-acid CAS No. 75678-47-6

2,2-dimethylbutanethioic S-acid

Cat. No.: B1599590
CAS No.: 75678-47-6
M. Wt: 132.23 g/mol
InChI Key: HTHVOKUQFTYCBV-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanethioic S-acid is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its sulfur atom bonded to a carboxylic acid group, making it a thioacid. It is a derivative of butanoic acid with two methyl groups attached to the second carbon atom.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: One common method involves the oxidation of 2,2-dimethylbutanethiol using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Industrial Production Methods: In an industrial setting, the compound can be synthesized through the reaction of 2,2-dimethylbutan-1-ol with thionyl chloride (SOCl₂) followed by hydrolysis.

Types of Reactions:

  • Reduction: Reduction reactions are less common but can involve converting the thioacid to its corresponding thiol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: 2,2-Dimethylbutanedioic acid.

  • Reduction: 2,2-Dimethylbutan-1-thiol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylbutanethioic S-acid has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.

  • Biology: The compound can be used in biochemical studies to investigate the role of sulfur in biological systems.

  • Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethylbutanethioic S-acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to sulfur-containing groups.

  • Pathways Involved: It may be involved in pathways related to sulfur metabolism and detoxification processes.

Comparison with Similar Compounds

2,2-Dimethylbutanethioic S-acid is similar to other thioacids such as 2,2-dimethylbutanedioic acid and 2,2-dimethylbutanoic acid. its unique structure, with the sulfur atom bonded to the carboxylic acid group, sets it apart from these compounds. Other similar compounds include:

  • 2,2-Dimethylbutanedioic acid: A dicarboxylic acid derivative.

  • 2,2-Dimethylbutanoic acid: A fatty acid derivative.

Properties

IUPAC Name

2,2-dimethylbutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHVOKUQFTYCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427383
Record name 2,2-dimethylbutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75678-47-6
Record name 2,2-dimethylbutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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